molecular formula C13H19FN2O B8388182 1-(2-Fluoro-4-methoxybenzyl)-4-methylpiperazine

1-(2-Fluoro-4-methoxybenzyl)-4-methylpiperazine

Cat. No.: B8388182
M. Wt: 238.30 g/mol
InChI Key: OYVAZSOZFIMHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-4-methoxybenzyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C13H19FN2O and its molecular weight is 238.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19FN2O

Molecular Weight

238.30 g/mol

IUPAC Name

1-[(2-fluoro-4-methoxyphenyl)methyl]-4-methylpiperazine

InChI

InChI=1S/C13H19FN2O/c1-15-5-7-16(8-6-15)10-11-3-4-12(17-2)9-13(11)14/h3-4,9H,5-8,10H2,1-2H3

InChI Key

OYVAZSOZFIMHFQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Fluoro-4-methoxybenzaldehyde (6.0 g, 39 mmol) was dissolved in dichloroethane (100 mL) and 1-methylpiperazine (4.5 g, 45 mmol) was added and the solution was stirred at rt for 30 minutes. Sodium triacetoxyborohydride (10 g, 47 mmol) was added in portions and the reaction mixture was stirred at rt over night. Aqueous Na2CO3 (sat.) was added to the reaction and the phases were separated. The aqueous phase were extracted twice with DCM and the combined organic phases were filtered through a phase separator and the solvent was removed by evaporation. There was obtained 9.3 g (100%) of 29A as a brown oil. 1H NMR (500 MHz, CDCl3): δ 2.28 (s, 3H), 2.30-2.70 (bm, 8H), 3.53 (s, 2H), 3.78 (s, 3H), 6.53-6.71 (m, 2H), 7.17-7.27 (m, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
100%

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